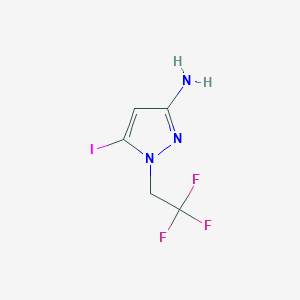

![molecular formula C11H19N3O B11736677 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11736677.png)

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin ist eine heterocyclische Verbindung, die sowohl Pyrazol- als auch Oxolan-Einheiten enthält

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin beinhaltet typischerweise die Reaktion von 1,3-Dimethyl-1H-pyrazol mit Oxolan-Derivaten unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Base wie Natriumhydrid in einem polaren aprotischen Lösungsmittel wie Dimethylformamid. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with oxolane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Pyrazolring, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung entsprechender Oxide oder Hydroxyl-Derivate.

Reduktion: Bildung reduzierter Amin-Derivate.

Substitution: Bildung substituierter Pyrazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet. Es dient als Vorläufer bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften.

Biologie

Die Verbindung hat potentielle Anwendungen in der biologischen Forschung, insbesondere im Studium von Enzyminhibitoren und Rezeptormodulatoren. Ihre einzigartige Struktur ermöglicht Wechselwirkungen mit verschiedenen biologischen Zielstrukturen.

Medizin

In der medizinischen Chemie wird diese Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht. Sie wird als Kandidat für die Entwicklung neuer Medikamente untersucht, die auf bestimmte Krankheiten abzielen, darunter Krebs und Infektionskrankheiten.

Industrie

Im Industriesektor wird [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien verwendet. Seine Vielseitigkeit macht es wertvoll bei der Entwicklung neuer Technologien.

Wirkmechanismus

Der Wirkmechanismus von [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung der Rezeptor-Signalwege.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique properties.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the development of new technologies.

Wirkmechanismus

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Dimethyl-1H-pyrazol: Ein einfacheres Pyrazol-Derivat mit ähnlicher Reaktivität.

Oxolan-Derivate: Verbindungen, die den Oxolanring enthalten, der in verschiedenen chemischen Anwendungen verwendet wird.

Pyrazol-Oxolan-Hybride: Verbindungen, die Pyrazol- und Oxolan-Einheiten kombinieren, ähnlich wie [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin.

Einzigartigkeit

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amin ist aufgrund seiner kombinierten Pyrazol- und Oxolan-Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Doppelfunktionalität macht es zu einer wertvollen Verbindung für verschiedene Anwendungen und unterscheidet es von einfacheren Analoga.

Eigenschaften

Molekularformel |

C11H19N3O |

|---|---|

Molekulargewicht |

209.29 g/mol |

IUPAC-Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |

InChI |

InChI=1S/C11H19N3O/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11/h8,11-12H,3-7H2,1-2H3 |

InChI-Schlüssel |

PXRWPMSIAJENBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1CNCC2CCCO2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11736594.png)

![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736596.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736600.png)

![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736616.png)

![4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11736638.png)

![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736646.png)

![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B11736662.png)

![N-[2-(4-nitrophenyl)ethyl]cyclobutanamine](/img/structure/B11736669.png)

![2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736672.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736674.png)